Demiditraz

Catalog No.
S525635
CAS No.
944263-65-4
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demiditraz

CAS Number

944263-65-4

Product Name

Demiditraz

IUPAC Name

2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

FXJRDUKXWHFPND-NSHDSACASA-N

SMILES

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C

solubility

Soluble in DMSO, not in water

Synonyms

PF-3814927; PF 3814927; PF3814927; Demiditraz

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=NC=CN2)C

The exact mass of the compound Demiditraz is 200.1313 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Demiditraz (CAS 944263-65-4) is a highly lipophilic, imidazole-derived octopamine receptor agonist primarily procured as an active pharmaceutical ingredient (API) for advanced veterinary acaricides. With a pKa of 7.2 and low aqueous solubility, it is structurally distinct from traditional formamidine-class parasiticides. Its primary procurement value lies in its unique physicochemical profile, which allows it to be converted into stable salts using weak or strong acid modifiers. This processability enables the creation of highly persistent, slow-release topical formulations that maintain structural integrity in complex solvent systems, making it a critical precursor for next-generation, multi-active pest control solutions [1].

When formulating broad-spectrum parasiticides, industrial buyers frequently consider Amitraz as a lower-cost, in-class octopamine agonist substitute. However, Amitraz is a proinsecticide that undergoes rapid metabolic and chemical hydrolysis at slightly acidic physiological pH ranges (pH 5.0–6.0). This hydrolytic instability makes Amitraz chemically incompatible with widely used broad-spectrum agents like fipronil, which require a slightly acidic environment to prevent degradation. Demiditraz overcomes this limitation; its imidazole core allows it to form stable salts that maintain formulation pH below 7.5, preventing the nucleophilic degradation of co-formulated fipronil while resisting its own hydrolysis. Consequently, substituting Demiditraz with Amitraz in multi-active spot-on treatments results in rapid API degradation and complete formulation failure[1].

Co-Formulation Stability and Fipronil Compatibility

In multi-active veterinary formulations, the stability of the active ingredients is highly pH-dependent. Fipronil degrades rapidly at pH > 7.5, requiring an acidic formulation environment. Amitraz, the standard comparator, hydrolyzes completely at pH 5.0–6.0, making co-formulation impossible. Demiditraz (pKa 7.2) can be formulated with acid modifiers to maintain a pH below 7.5, completely preventing fipronil degradation while remaining hydrolytically stable itself [1].

Evidence DimensionHydrolytic stability and co-active degradation prevention at pH < 7.5
Target Compound DataStable as acid-modified salts; prevents fipronil degradation
Comparator Or BaselineAmitraz (hydrolyzes rapidly at pH 5.0–6.0)
Quantified DifferenceDemiditraz enables stable multi-active formulations, whereas Amitraz degrades at the required pH.
ConditionsCo-formulation with fipronil in dipropylene glycol monomethyl ether (DPGMME) solvent systems.

This compatibility is essential for manufacturers developing single-dose, multi-active (tick and flea) veterinary treatments.

Acaricidal Potency Against Rhipicephalus sanguineus

Demiditraz exhibits exceptionally high potency against hard ticks, specifically the brown dog tick (Rhipicephalus sanguineus). In vitro assays demonstrate that Demiditraz achieves 100% mortality (ED100) at an ultra-low concentration of 0.1 mg/cm², significantly outperforming baseline acaricides that require higher topical loading to achieve total mortality .

Evidence DimensionEffective Dose (ED100) for complete mortality
Target Compound Data0.1 mg/cm²
Comparator Or BaselineStandard baseline acaricides (require higher loading for 100% mortality)
Quantified DifferenceDemiditraz achieves complete mortality at an ultra-low concentration threshold.
ConditionsIn vitro anti-tick activity assays against Rhipicephalus sanguineus.

The ultra-low effective dose reduces the required API loading per unit, lowering raw material costs and minimizing host toxicity risks.

Extended Efficacy Duration via Salt Modification

The duration of efficacy for topical parasiticides is a primary procurement metric. While Demiditraz free base provides strong initial efficacy, converting it into weak or strong acid salts (such as ethane-sulfonic acid or pTSA salts) in DPGMME extends its persistence. In vivo models show these salt formulations maintain >97.4% to 100% efficacy against ticks for up to 37 days, outperforming standard free base formulations which exhibit shorter persistence and higher host irritation [1].

Evidence DimensionSustained in vivo acaricidal efficacy duration
Target Compound Data>97.4% to 100% efficacy maintained for up to 37 days
Comparator Or BaselineDemiditraz free base formulations (shorter persistence, higher irritation)
Quantified DifferenceAcid-modified Demiditraz salts extend near-total efficacy out to 37 days.
ConditionsApplied as a spot-on formulation in DPGMME solvent on mammalian models.

Extending the re-application interval beyond 30 days is a critical commercial differentiator for premium veterinary parasiticides.

Multi-Active Spot-On Veterinary Formulations

Demiditraz is the optimal choice for combination parasiticides (e.g., tick and flea treatments) where co-actives like fipronil require a slightly acidic, stable formulation environment that traditional formamidines cannot survive [1].

QSPeR-Guided Transdermal Delivery Systems

Due to its predictable logP and log water solubility, Demiditraz is highly suited for research into quantitative structure-permeability relationship (QSPeR) models, allowing formulators to precisely tune transdermal flux and skin deposition in topical applications [2].

Amitraz-Resistant Tick Control Programs

As an imidazole-derived octopamine agonist, Demiditraz provides a critical rotational alternative in agricultural and veterinary settings where target populations have developed resistance to standard formamidine-class acaricides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

200.131348519 g/mol

Monoisotopic Mass

200.131348519 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CPE66M90J5

Other CAS

944263-65-4

Wikipedia

Demiditraz

Dates

Last modified: 04-14-2024

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